molecular formula C13H13N5O5S2 B193995 Ceftizoxime CAS No. 68401-81-0

Ceftizoxime

Numéro de catalogue B193995
Numéro CAS: 68401-81-0
Poids moléculaire: 383.4 g/mol
Clé InChI: NNULBSISHYWZJU-LLKWHZGFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ceftizoxime is a third-generation cephalosporin antibiotic used in the treatment of various bacterial infections, including lower respiratory tract infection, urinary tract infection, and gonorrhea . It is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms .


Molecular Structure Analysis

Ceftizoxime has a molecular formula of C13H13N5O5S2 and a molecular weight of 383.4 g/mol . The crystal and molecular structures of ceftizoxime were elucidated by X-ray structure analysis .


Chemical Reactions Analysis

Ceftizoxime is highly resistant to a broad spectrum of beta-lactamases . Unlike other third-generation cephalosporins, the whole C-3 side chain in ceftizoxime has been removed to prevent deactivation by hydrolytic enzymes .


Physical And Chemical Properties Analysis

Ceftizoxime has a molecular formula of C13H13N5O5S2 and a molecular weight of 383.4 g/mol . It is soluble in DMSO .

Applications De Recherche Scientifique

Treatment of Respiratory Tract Infections

Ceftizoxime has been effectively used in the treatment of respiratory tract infections. Its broad-spectrum antibacterial activity makes it suitable for combating pathogens responsible for conditions such as pneumonia and bronchitis. The drug’s efficacy was noted to be at 92% in clinical evaluations conducted in the U.S. .

Management of Genitourinary Tract Infections

With a 97% efficacy rate, Ceftizoxime is a potent agent against genitourinary tract infections. It is active against a wide range of bacteria, including Escherichia coli and Klebsiella, which are common culprits in these infections .

Application in Skin and Soft Tissue Infections

Ceftizoxime has shown a 97% success rate in treating skin and soft tissue infections. Its stability against β-lactamase-producing bacteria makes it a reliable choice for treating complex skin infections .

Use in Peritonitis Treatment

Peritonitis, an inflammation of the peritoneum, often requires prompt antibiotic treatment. Ceftizoxime has been used with a 96% success rate, indicating its effectiveness in managing this serious condition .

Role in Bacteremia and Sepsis Management

Ceftizoxime’s role in treating bacteremia and sepsis is significant due to its broad-spectrum activity and excellent β-lactamase stability. It has an 89% efficacy in treating bloodstream infections, which is crucial for preventing the progression to severe sepsis .

Treatment of Meningitis

In cases of meningitis, Ceftizoxime has been a drug of choice due to its 100% efficacy in clinical trials. Its ability to penetrate the central nervous system makes it effective against meningitis-causing bacteria .

Neonatal and Pediatric Infections

Ceftizoxime is safe and effective for use in neonates and pediatric patients, with an efficacy of 88.2% and 100%, respectively. It is particularly useful in treating infections in immunocompromised patients and those with hematologic disorders .

Drug Delivery Research

Recent studies have explored the use of Ceftizoxime-loaded pectin nanocarriers for controlled drug delivery. This innovative approach aims to enhance the efficacy and safety of the drug by optimizing its release profile .

Mécanisme D'action

Target of Action

Ceftizoxime, like other beta-lactam antibiotics, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a vital component for bacterial survival .

Mode of Action

Ceftizoxime interacts with its targets by binding to specific PBPs. This binding inhibits the third and last stage of bacterial cell wall synthesis . The inhibition of peptidoglycan synthesis, a crucial component of the bacterial cell wall, leads to the weakening of the cell wall’s integrity, resulting in bacterial cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by Ceftizoxime is the synthesis of the bacterial cell wall. By inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall, Ceftizoxime disrupts the biosynthesis and assembly of the cell wall . This disruption leads to the weakening of the cell wall, causing the bacterial cell to lyse and die .

Pharmacokinetics

Ceftizoxime is mainly excreted by the kidneys, with renal and total clearance determined at two different steady states . The drug has a prolonged serum half-life in patients with end-stage renal disease, indicating that dosage should be adjusted for patients with moderate-to-severe renal impairment . The protein binding of Ceftizoxime in subjects with normal renal function is 31%, and the haemodialysis clearance of Ceftizoxime is 44.8 ± 21.5 ml/min .

Result of Action

The primary result of Ceftizoxime’s action is the lysis and death of bacterial cells. By inhibiting the synthesis of the bacterial cell wall, Ceftizoxime causes the cell wall to weaken, leading to cell lysis and death . This makes Ceftizoxime effective against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms .

Action Environment

Ceftizoxime retains its potency in aqueous solution at 4°C for about 3 months . Even after 4 months, some residual activity can be found . This suggests that the stability and efficacy of Ceftizoxime can be influenced by environmental factors such as temperature and storage conditions .

Propriétés

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-7-/t8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNULBSISHYWZJU-LLKWHZGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68401-82-1 (mono hydrochloride salt)
Record name Ceftizoxime [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068401810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5022772
Record name Ceftizoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ceftizoxime
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015427
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.29e-01 g/L
Record name Ceftizoxime
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015427
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Ceftizoxime is an aminothiazolyl cephalosporin with an extended spectrum of activity against many gram-negative, nosocomially acquired pathogens. It has excellent beta-lactamase stability, with good in vitro activity against Haemophilus influenzae, Neisseria gonorrhoeae and Klebsiella pneumoniae. Ceftizoxime, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that ceftizoxime interferes with an autolysin inhibitor.
Record name Ceftizoxime
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01332
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

68401-81-0
Record name Ceftizoxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68401-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ceftizoxime [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068401810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceftizoxime
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01332
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ceftizoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sodium(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFTIZOXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C43C467DPE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ceftizoxime
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015427
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ceftizoxime
Reactant of Route 2
Ceftizoxime
Reactant of Route 3
Reactant of Route 3
Ceftizoxime
Reactant of Route 4
Reactant of Route 4
Ceftizoxime
Reactant of Route 5
Ceftizoxime
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ceftizoxime

Q & A

Q1: How does ceftizoxime exert its antibacterial effect?

A1: Ceftizoxime, a third-generation cephalosporin antibiotic, functions by inhibiting bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), crucial enzymes involved in the final stages of peptidoglycan synthesis, ultimately leading to bacterial cell death. []

Q2: Does ceftizoxime's affinity for PBPs differ from its stereoisomer?

A2: Yes, research has shown that ceftizoxime exhibits a significantly higher affinity for PBPs compared to its stereoisomer, FR 14060. This difference in binding affinity translates to greater potency in inhibiting peptidoglycan polymerization and ultimately, superior antibacterial activity. []

Q3: Are there morphological changes in bacteria exposed to ceftizoxime?

A3: While both ceftizoxime and benzylpenicillin induce spheroplast formation in Bacteroides fragilis, ceftizoxime does so at higher concentrations. Additionally, ceftizoxime elicits a distinct morphological response not observed with other β-lactam antibiotics, highlighting its unique interaction with bacterial cells. []

Q4: What is the molecular formula and weight of ceftizoxime?

A4: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of ceftizoxime. It is advisable to consult a comprehensive chemical database or the drug's official monograph for this information.

Q5: How stable is ceftizoxime in the presence of β-lactamases compared to other β-lactams?

A5: Ceftizoxime demonstrates remarkable stability against a broad range of β-lactamases, including extended-spectrum β-lactamases (ESBLs), particularly those of the CTX-M type. Its stability surpasses that of penicillins, cefazolin, and even some third-generation cephalosporins. []

Q6: Is ceftizoxime compatible with compound amino acid injection?

A6: Yes, research indicates that ceftizoxime sodium is compatible with compound amino acid injection. Combining these in a single infusion package can simplify administration and potentially enhance the stability and bioavailability of ceftizoxime. []

Q7: How is ceftizoxime metabolized and excreted?

A7: Studies in rats and dogs reveal that ceftizoxime undergoes minimal metabolic degradation. It is predominantly excreted unchanged in urine, with rapid urinary excretion observed in both species. []

Q8: How does renal function affect ceftizoxime pharmacokinetics?

A8: Ceftizoxime clearance is directly correlated with creatinine clearance. In individuals with impaired renal function, ceftizoxime half-life is significantly prolonged, necessitating dosage adjustments based on the degree of renal impairment. []

Q9: What is the role of multidrug resistance-associated protein 4 (MRP4) in ceftizoxime disposition?

A9: MRP4 plays a role in the renal tubular secretion of ceftizoxime. Studies in Mrp4–/– mice demonstrated reduced urinary recovery and increased kidney-to-plasma concentration ratios for ceftizoxime, indicating MRP4's involvement in its elimination. []

Q10: Does the presence of mastitis in animals influence ceftizoxime pharmacokinetics?

A10: Yes, mastitis significantly alters the pharmacokinetic profile of ceftizoxime. Studies in goats and buffaloes with mastitis have shown altered distribution, prolonged elimination half-life, and extended persistence in milk compared to healthy animals. [, ]

Q11: Is ceftizoxime effective against anaerobic bacteria?

A11: While ceftizoxime demonstrates bactericidal activity against anaerobic bacteria, its efficacy varies. Combining ceftizoxime with metronidazole significantly enhances bactericidal titers against Bacteroides fragilis group organisms compared to ceftizoxime alone. []

Q12: How does ceftizoxime compare to other antibiotics for surgical prophylaxis?

A12: Clinical trials suggest that single-dose ceftizoxime is as effective as multiple-dose cefoxitin in preventing postoperative infections after hysterectomy. [] Additionally, ceftizoxime combined with metronidazole demonstrated comparable efficacy to gentamicin plus metronidazole in preventing infections after lower gastrointestinal surgery. []

Q13: Is ceftizoxime a suitable alternative to amikacin in neonatal sepsis treatment?

A13: A randomized clinical trial indicated that ceftizoxime, in combination with ampicillin, achieved similar treatment success rates compared to ampicillin plus amikacin for neonatal sepsis. These findings suggest ceftizoxime could be a viable alternative, potentially mitigating the risk of antibiotic resistance. []

Q14: What is the prevalence of resistance to third-generation cephalosporins like ceftizoxime?

A14: Resistance to third-generation cephalosporins, including ceftizoxime, is a growing concern. Studies on clinical isolates reveal variable resistance rates depending on the bacterial species and the specific antibiotic. Continuous monitoring of resistance patterns is crucial for guiding appropriate antibiotic selection. []

Q15: Can the use of beta-lactam antibiotics lead to vancomycin-resistant MRSA?

A15: Research suggests that exposure to beta-lactam antibiotics, including ceftizoxime, can potentially induce vancomycin resistance in MRSA strains possessing the capacity for this phenotype. This phenomenon, known as beta-lactam antibiotic-induced vancomycin-resistant MRSA (BIVR), highlights the complexity of antibiotic resistance development. []

Q16: Are there any reports of serious adverse reactions associated with ceftizoxime?

A17: While generally considered safe, a case report documented fatal hemolytic anemia in an elderly patient receiving ceftizoxime. The patient had impaired renal function and received a higher than recommended dose, highlighting the importance of appropriate dosing and monitoring for potential adverse events. []

Q17: What analytical techniques are used to quantify ceftizoxime?

A18: High-performance liquid chromatography (HPLC) is a commonly employed technique for the accurate and sensitive quantification of ceftizoxime in various matrices, including pharmaceutical formulations, serum, and milk. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.